molecular formula C16H16N2O6S B3567252 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine

Cat. No.: B3567252
M. Wt: 364.4 g/mol
InChI Key: ISXGYQZVJVNFNR-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine is an organic compound with the molecular formula C16H16N2O6S It is characterized by the presence of a nitrophenoxy group, a phenylsulfonyl group, and a morpholine ring

Preparation Methods

The synthesis of 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrophenol with 4-bromophenylsulfonyl chloride in the presence of a base to form 4-(4-nitrophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with morpholine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions.

Chemical Reactions Analysis

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. For example, its anthelmintic activity is attributed to its ability to undergo cytochrome P-450 dependent reduction, forming reactive species that interact with DNA and disrupt normal cellular functions in parasites . This mechanism is similar to that of other nitroaromatic compounds.

Comparison with Similar Compounds

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c19-18(20)13-1-3-14(4-2-13)24-15-5-7-16(8-6-15)25(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXGYQZVJVNFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332880
Record name 4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

297743-47-6
Record name 4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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